molecular formula C32H45ClN2O3 B12018749 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 769149-65-7

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate

Katalognummer: B12018749
CAS-Nummer: 769149-65-7
Molekulargewicht: 541.2 g/mol
InChI-Schlüssel: AVJBXEPEVLRUQM-JJNGWGCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C32H45ClN2O3 It is a derivative of benzoate and is characterized by the presence of stearoylcarbohydrazonoyl and chlorobenzoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of stearoyl chloride with carbohydrazide to form stearoylcarbohydrazide. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 2-(2-stearoylcarbohydrazonoyl)phenol. Finally, this compound is esterified with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Wissenschaftliche Forschungsanwendungen

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The stearoylcarbohydrazonoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorobenzoate moiety may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects within cells. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of stearoylcarbohydrazonoyl and chlorobenzoate groups This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds

Eigenschaften

CAS-Nummer

769149-65-7

Molekularformel

C32H45ClN2O3

Molekulargewicht

541.2 g/mol

IUPAC-Name

[2-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C32H45ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-31(36)35-34-26-28-19-17-18-20-30(28)38-32(37)27-22-24-29(33)25-23-27/h17-20,22-26H,2-16,21H2,1H3,(H,35,36)/b34-26+

InChI-Schlüssel

AVJBXEPEVLRUQM-JJNGWGCYSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.